molecular formula C12H16O5 B1310624 Methyl 2-(3,4,5-trimethoxyphenyl)acetate CAS No. 2989-06-2

Methyl 2-(3,4,5-trimethoxyphenyl)acetate

Cat. No. B1310624
CAS RN: 2989-06-2
M. Wt: 240.25 g/mol
InChI Key: IGXAJUPIDFDTTR-UHFFFAOYSA-N
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Description

Methyl 2-(3,4,5-trimethoxyphenyl)acetate is a chemical compound with the molecular formula C12H16O5 . It is related to a variety of biologically active molecules found in natural products or synthetic compounds .


Molecular Structure Analysis

The molecular structure of Methyl 2-(3,4,5-trimethoxyphenyl)acetate consists of a six-membered electron-rich ring, which is a critical and valuable core of a variety of biologically active molecules . It contains a total of 36 bonds, including 20 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 3 ethers (aromatic) .

Scientific Research Applications

Structural Analysis and Synthesis

Methyl 2-(3,4,5-trimethoxyphenyl)acetate plays a significant role as an intermediate in the synthesis of naturally occurring biologically active isocoumarins and 3,4-dihydroisocoumarins. The compound, also known as methyl 2-formyl-3,4,5-trimethoxyphenyl-acetate, has been analyzed for its crystal structure, highlighting its importance in the synthesis of compounds like (+)-kigelin. The crystal structure study revealed the aromatic character of the phenyl ring and the impact of methoxy and formyl groups on the molecular structure, influencing both intra and intermolecular hydrogen bonding (Khan, Rama, Qadeer, Noor, & Kempe, 2006).

Antiproliferative Activities

In the field of medicinal chemistry, derivatives of Methyl 2-(3,4,5-trimethoxyphenyl)acetate have been synthesized and evaluated for their antiproliferative activities against cancer cells. For instance, some 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives exhibited significant effectiveness against PC3 cancer cells, indicating the potential of these compounds in cancer therapy (Jin, Chen, Song, Chen, Yang, Li, Hu, & Xu, 2006).

Synthesis Improvement

The synthesis process of 3,4,5-trimethoxyphenyl acetic acid, a related compound, has been improved to enhance yield and practicality. This improvement is significant for scaling up the production of compoundsderived from Methyl 2-(3,4,5-trimethoxyphenyl)acetate, demonstrating its relevance in industrial and pharmaceutical applications (Yuejin, 2010).

Application in Organic Synthesis

Methyl 2-(3,4,5-trimethoxyphenyl)acetate and its derivatives play a crucial role in organic synthesis. They are used as starting materials or intermediates in the synthesis of various natural products and pharmaceuticals. For instance, the synthesis of 3,4,5-trimethoxyphenyllithium from 3,4,5-trimethoxyphenyl bromide or iodide and its subsequent addition to various electrophiles is an effective method for incorporating the 3,4,5-trimethoxyphenyl unit via carbon-carbon bond formation, which is a key step in synthesizing many complex organic molecules (Hoye & Kaese, 1982).

Antimicrobial and Antitumor Activities

New compounds synthesized from Methyl 2-(3,4,5-trimethoxyphenyl)acetate have been evaluated for their antimicrobial and antitumor activities. For instance, novel isochroman-triazoles and thiadiazole hybrids, derived from Methyl 2-(3,4,5-trimethoxyphenyl)acetate, exhibited moderate to good antibacterial activity against various bacterial strains, and some compounds demonstrated selective activities toward certain cancer cell lines (Saeed & Mumtaz, 2017). This illustrates the compound's potential in developing new therapeutic agents.

Cholinesterase Inhibitory Activity

The cholinesterase inhibitory activity of derivatives of Methyl 2-(3,4,5-trimethoxyphenyl)acetate has been explored, with some compounds showing promising results. For instance, a series of 3,4,5-trimethoxycinnamates were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), demonstrating potential therapeutic applications in neurodegenerative diseases like Alzheimer's (Kos, Strharsky, Štěpánková, Svrčková, Oravec, Hošek, Imramovský, & Jampílek, 2021).

Antidiabetic Applications

Research has also focused on the synthesis of antidiabetic compounds using derivatives of Methyl 2-(3,4,5-trimethoxyphenyl)acetate. For example, the synthesis of ethyl 2-(2,3,4-trimethoxy-6-octanoylphenyl)acetate, an antidiabetic octaketide analogue, highlights the role of these compounds in developing new treatments for diabetes (Sun, Yuan, Lee, Jun, Shin, & Seo, 2017).

properties

IUPAC Name

methyl 2-(3,4,5-trimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-14-9-5-8(7-11(13)16-3)6-10(15-2)12(9)17-4/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXAJUPIDFDTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455483
Record name Methyl 2-(3,4,5-trimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3,4,5-trimethoxyphenyl)acetate

CAS RN

2989-06-2
Record name Methyl 2-(3,4,5-trimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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